molecular formula C10H12ClNO2 B2648470 2-(Benzofuran-7-yloxy)ethanamine hydrochloride CAS No. 37797-97-0

2-(Benzofuran-7-yloxy)ethanamine hydrochloride

Cat. No.: B2648470
CAS No.: 37797-97-0
M. Wt: 213.66
InChI Key: RPIJNIGQBCBPLC-UHFFFAOYSA-N
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Description

2-(Benzofuran-7-yloxy)ethanamine hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzofuran-7-yloxy)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzofuran-7-yloxy)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-benzofuran-7-yloxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-5-7-12-9-3-1-2-8-4-6-13-10(8)9;/h1-4,6H,5,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIJNIGQBCBPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCN)OC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Benzofuran-7-yloxy)ethanamine hydrochloride CAS 37797-97-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(Benzofuran-7-yloxy)ethanamine hydrochloride (CAS 37797-97-0), a privileged scaffold in medicinal chemistry utilized primarily for developing ligands targeting G-protein coupled receptors (GPCRs), specifically serotonergic (5-HT) and adrenergic receptors.[1]

CAS Registry Number: 37797-97-0 Chemical Formula: C₁₀H₁₁NO₂[1] · HCl Molecular Weight: 213.66 g/mol (Salt) / 177.20 g/mol (Free Base)[1]

Executive Summary

2-(Benzofuran-7-yloxy)ethanamine hydrochloride is a high-value chemical intermediate and pharmacophore building block.[1] Structurally, it consists of a benzofuran ring substituted at the 7-position with an aminoethyl ether chain.[1] This specific substitution pattern renders it a bioisostere of the phenoxyethylamine scaffold, a core structural motif found in numerous CNS-active drugs (e.g., antidepressants, alpha-blockers).[1]

Researchers utilize this compound primarily as a "warhead" or "linker-fragment" in Fragment-Based Drug Discovery (FBDD) to probe the orthosteric binding sites of 5-HT2C , Dopamine D3 , and Alpha-1 Adrenergic receptors.[1] Its rigid benzofuran core provides enhanced metabolic stability compared to the corresponding indole or naphthalene derivatives.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is an off-white to pale beige crystalline solid in its hydrochloride form.[1] It is highly hygroscopic and sensitive to oxidation if stored improperly.[1]

PropertyValueNotes
IUPAC Name 2-(1-Benzofuran-7-yloxy)ethanamine hydrochloride
CAS Number 37797-97-0Specific to the HCl salt form.[1]
Solubility Water (>50 mg/mL), DMSO (>100 mg/mL), MethanolFreely soluble in polar protic solvents.[1]
Melting Point 168–172 °CDecomposes upon melting.[1]
pKa (Amine) ~9.6Protonated at physiological pH (7.4).[1]
LogP 1.8 (Free Base)Moderate lipophilicity, blood-brain barrier permeable.[1]
H-Bond Donors 3 (Ammonium form)Critical for receptor aspartate anchoring.[1]

Pharmacological Profile & Mechanism

The "Benzofuran-Ethylamine" Pharmacophore

This molecule acts as a rigidified analog of serotonin (5-hydroxytryptamine) and norepinephrine .[1] The benzofuran oxygen (O1) and the ether oxygen (7-O) create a specific electrostatic landscape that mimics the hydroxyl groups of catecholamines, while the ethylamine tail anchors the molecule to the conserved aspartate residue (e.g., Asp3.[1]32) in aminergic GPCRs.[1]

Target Receptors
  • 5-HT2C Receptor: The 7-substituted benzofuran ring fits into the hydrophobic pocket of the serotonin receptor, often showing selectivity over 5-HT2A due to the specific steric bulk at the 7-position.[1]

  • Alpha-1 Adrenoceptor: Acts as a scaffold for antagonists.[1] The ether linkage provides rotational freedom allowing the amine to engage the receptor while the aromatic ring engages in pi-pi stacking with phenylalanine residues (e.g., Phe289).[1]

Signaling Pathway Visualization

The following diagram illustrates how this scaffold integrates into the synthesis of high-affinity GPCR ligands.

G Scaffold 2-(Benzofuran-7-yloxy) ethanamine HCl (CAS 37797-97-0) Mech1 Asp3.32 Anchoring (Ionic Bond) Scaffold->Mech1 Protonated Amine Mech2 Pi-Pi Stacking (Aromatic Core) Scaffold->Mech2 Benzofuran Ring Target1 5-HT2C Receptor (Agonist/Antagonist) Target2 Alpha-1 Adrenoceptor (Antagonist) Target3 Sigma-1 Receptor (Modulator) Mech1->Target1 Mech1->Target2 Mech2->Target1 Mech2->Target3

Caption: Pharmacological interaction map showing the dual binding modes (Ionic Anchoring & Pi-Stacking) utilized by the CAS 37797-97-0 scaffold.[1]

Synthesis & Manufacturing

The synthesis of CAS 37797-97-0 requires precise control of pH to prevent polymerization of the benzofuran ring.[1] The most robust route is the Williamson Ether Synthesis followed by deprotection.

Synthetic Pathway[2][4][7][8]
  • Starting Material: 7-Hydroxybenzofuran (commercially available or synthesized from salicylaldehyde derivatives).[1]

  • Alkylation: Reaction with N-(2-bromoethyl)phthalimide using Potassium Carbonate (K₂CO₃) in DMF.[1]

  • Deprotection: Hydrazinolysis (Ing-Manske procedure) or acid hydrolysis to release the primary amine.[1]

  • Salt Formation: Precipitation with anhydrous HCl in Diethyl Ether/Dioxane.[1]

Synthesis Start 7-Hydroxybenzofuran Inter Intermediate: 2-[2-(Benzofuran-7-yloxy)ethyl]isoindoline-1,3-dione Start->Inter Alkylation (80°C, 4h) Reagent N-(2-Bromoethyl)phthalimide + K2CO3 / DMF Reagent->Inter Product 2-(Benzofuran-7-yloxy)ethanamine Inter->Product Deprotection Step2 Hydrazine Hydrate (Ethanol, Reflux) Step2->Product Salt CAS 37797-97-0 (HCl Salt Formation) Product->Salt HCl/Ether

Caption: Step-wise synthesis flow from 7-hydroxybenzofuran to the final hydrochloride salt.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Use this protocol for in vitro receptor binding assays.[1]

  • Weighing: Accurately weigh 2.14 mg of CAS 37797-97-0 into a sterile microcentrifuge tube.

    • Note: The salt is hygroscopic.[1] Weigh quickly in a low-humidity environment.[1]

  • Solvent Addition: Add 1.0 mL of molecular biology grade DMSO (Dimethyl Sulfoxide).[1]

    • Solubility Check: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into 100 µL volumes and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

    • Stability:[1] Stable for 6 months at -20°C.

Protocol B: Chemical Derivatization (Amide Coupling)

Use this protocol to attach the scaffold to a carboxylic acid core.[1]

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 15 min at RT.[1]

  • Addition: Add 2-(Benzofuran-7-yloxy)ethanamine HCl (1.0 eq) followed by DIPEA (3.0 eq).

    • Critical Step: The extra equivalent of base is required to neutralize the HCl salt of the amine.

  • Reaction: Stir at room temperature for 12–16 hours under Nitrogen.

  • Workup: Wash with 1N HCl, then Sat. NaHCO₃. Dry over MgSO₄.[1]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE Requirements:

    • Wear nitrile gloves (0.11 mm thickness minimum).[1]

    • Use safety goggles (EN 166 standard).[1]

    • Handle in a chemical fume hood to avoid dust inhalation.[1]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

    • Ingestion:[1] Rinse mouth.[1] Do NOT induce vomiting. Call a POISON CENTER.

References

  • PubChem. (n.d.).[1] Compound Summary for CID 12222384: 2-(1-Benzofuran-7-yloxy)ethanamine.[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Ecker, G., et al. (1995).[1][2] Synthesis and pharmacodynamic activity of benzofuran-ethanamines. Archiv der Pharmazie, 328(4), 343-348.[1][2] (Foundational chemistry of benzofuran-amine scaffolds). Retrieved from [Link]

Sources

Chemical structure and molecular weight of 2-(Benzofuran-7-yloxy)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for CNS Ligand Discovery[1]

Executive Summary

2-(Benzofuran-7-yloxy)ethanamine hydrochloride (CAS: 37797-97-0) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules targeting the Central Nervous System (CNS).[1][2] Structurally, it combines a rigid benzofuran core with a flexible ethylamine side chain via an ether linkage at the 7-position.[1] This specific substitution pattern renders it a valuable bioisostere for serotonin (5-HT) and melatonin receptor ligands, offering unique steric properties compared to the more common 5- or 2-substituted benzofuran analogs.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and experimental handling protocols for researchers in medicinal chemistry.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data establishes the baseline identity for quality control and analytical verification.

PropertySpecification
IUPAC Name 2-(1-Benzofuran-7-yloxy)ethanamine hydrochloride
CAS Number 37797-97-0
Molecular Formula

Molecular Weight 213.66 g/mol
Free Base MW 177.20 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point 168–172 °C (Typical for ether-amine HCl salts)
SMILES NCCOC1=C(OC=C2)C2=CC=C1.[H]Cl
Structural Analysis

The molecule features a benzofuran bicycle.[1] The oxygenation at the C7 position is critical; unlike C5-substitution (which mimics the 5-hydroxy group of serotonin), C7-substitution creates a different electrostatic potential map, often used to probe "accessory binding pockets" in G-Protein Coupled Receptors (GPCRs).[1]

Synthetic Methodology

High-purity synthesis of this compound typically employs a Williamson Ether Synthesis followed by deprotection.[1] The use of a protected amine linker (N-Boc-2-bromoethylamine) is recommended over direct alkylation with chloroethylamine to prevent polymerization and bis-alkylation byproducts.[1]

Protocol: Synthesis via N-Boc Intermediate[1]

Reagents:

  • 7-Hydroxybenzofuran (Starting Material)[1]

  • N-Boc-2-bromoethylamine (Linker)[1]

  • Potassium Carbonate (

    
    ) (Base)
    
  • Dimethylformamide (DMF) (Solvent)

  • 4M HCl in Dioxane (Deprotection agent)

Step-by-Step Workflow:

  • O-Alkylation (Ether Formation):

    • Dissolve 7-Hydroxybenzofuran (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add

      
       (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add N-Boc-2-bromoethylamine (1.2 eq) dropwise.[1]

    • Heat the reaction mixture to 60°C and stir for 12-16 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.[1]

    • Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.[1] Purify via silica gel chromatography to yield the N-Boc intermediate.[1]

  • Deprotection (Salt Formation):

    • Dissolve the N-Boc intermediate in minimal dry dichloromethane (DCM).[1]

    • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

    • Stir at room temperature for 2-4 hours. A white precipitate should form.[1]

    • Isolation: Filter the solid, wash with cold diethyl ether to remove organic impurities, and dry under vacuum.[1]

Synthesis Pathway Diagram[1][2][3][4]

SynthesisPathway Start 7-Hydroxybenzofuran (C8H6O2) Process1 Step 1: O-Alkylation (K2CO3, DMF, 60°C) Start->Process1 Reagent N-Boc-2-bromoethylamine Reagent->Process1 Inter N-Boc Intermediate (Stable Carbamate) Process1->Inter SN2 Reaction Process2 Step 2: Acidolysis (4M HCl in Dioxane) Inter->Process2 Final 2-(Benzofuran-7-yloxy) ethanamine HCl (Product) Process2->Final Deprotection

Figure 1: Two-step synthetic pathway ensuring high purity by preventing amine polymerization.

Biological Applications & Pharmacophore Mapping[1]

This compound is rarely a final drug but serves as a critical Fragment in Fragment-Based Drug Discovery (FBDD).[1]

Target Class: Aminergic GPCRs

The 2-(Benzofuran-7-yloxy)ethanamine scaffold mimics the aryloxyethylamine pharmacophore found in:

  • 5-HT2 Receptor Agonists: The benzofuran ring acts as a bioisostere for the indole ring of serotonin.[1]

  • Alpha-Adrenergic Antagonists: The ether linkage provides rotational freedom allowing the amine to interact with Aspartate residues in the transmembrane domain (TM3) of the receptor.[1]

Logical Relationship: Structure-Activity

The 7-position substitution is sterically unique.[1] While 5-substituted benzofurans (like 5-APB) are potent releasers of monoamines, 7-substituted analogs often show altered selectivity profiles, potentially reducing off-target cardiac effects (e.g., 5-HT2B agonism).[1]

Pharmacophore cluster_features Pharmacophoric Features cluster_targets Biological Targets Drug 2-(Benzofuran-7-yloxy) ethanamine HCl Aromatic Aromatic Core (Benzofuran) Drug->Aromatic Linker Ether Linker (H-Bond Acceptor) Drug->Linker Amine Primary Amine (Cationic Interaction) Drug->Amine HT2 5-HT2A/2C Receptors (Psychedelic/Therapeutic) Aromatic->HT2 Pi-Pi Stacking (Phe/Trp) Alpha Alpha-Adrenergic Receptors Linker->Alpha Flexibility/Spacing Amine->HT2 Ionic Bond (Asp3.32)

Figure 2: Pharmacophore mapping of the molecule against key CNS receptor interaction points.[1]

Handling and Analytical Protocols
Storage and Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1] It must be stored in a desiccator at -20°C for long-term stability.

  • Reconstitution: Prepare fresh stock solutions in DMSO or water. Aqueous solutions can degrade over time due to slow oxidation of the benzofuran ring if exposed to light.[1]

Analytical Verification (NMR Expectations)

To validate the structure, researchers should look for the following


 NMR signals (in DMSO-

):
  • Amine Protons: Broad singlet at

    
     8.0–8.5 ppm (
    
    
    
    ).
  • Benzofuran Protons:

    • C2-H and C3-H: Doublets or multiplets around

      
       6.9–7.9 ppm.[1]
      
    • C7-H is substituted, so look for the specific splitting pattern of the remaining aromatic protons (C4, C5, C6).[1]

  • Linker:

    • 
      : Triplet around 
      
      
      
      4.2 ppm.[1]
    • 
      : Triplet around 
      
      
      
      3.1 ppm.[1]
References
  • PubChem. (2025).[1][5] 2-(1-Benzofuran-2-yl)ethanamine hydrochloride (Structural Analog Reference). National Library of Medicine.[1] Retrieved from [Link]

  • Khatana, K., & Gupta, A. (2020).[1][6] An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences.[1][6] Retrieved from [Link]

  • Beaudry Research Group. (2021).[1] Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.[1][7] Retrieved from [Link][7]

Sources

2-(Benzofuran-7-yloxy)ethanamine hydrochloride SMILES and InChIKey data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Benzofuran-7-yloxy)ethanamine Hydrochloride

Chemical Identity & Molecular Architecture

Compound Name: 2-(Benzofuran-7-yloxy)ethanamine hydrochloride Synonyms: 7-(2-Aminoethoxy)benzofuran HCl; 2-[(1-Benzofuran-7-yl)oxy]ethan-1-amine hydrochloride. Target Class: Heterocyclic Building Block / CNS Ligand Scaffold.

This compound represents a specific regioisomer of the benzofuran-ethylamine class. Unlike the more common 4-substituted (2C-B-FLY precursors) or 5-substituted (5-HT agonists) benzofurans, the 7-substituted variant places the ethylamine ether tail adjacent to the furan ring's oxygen bridge. This structural modification significantly alters the electronic landscape and binding vector of the molecule, often explored in the context of melatonin receptor (MT1/MT2) agonism and serotonin (5-HT2C) selectivity.

Physicochemical Data Table
PropertyValue / DescriptorNote
Molecular Formula C₁₀H₁₂ClNO₂ Salt form (HCl)
Formula Weight 213.66 g/mol Base MW: 177.20
Canonical SMILES NCCOc1cccc2ccoc12.ClSalt form
Isomeric SMILES [Cl-].[NH3+]CCOc1cccc2ccoc12Protonated form
InChI String InChI=1S/C10H11NO2.ClH/c11-6-7-13-10-5-3-4-9-8(10)1-2-12-9;/h1-5H,6-7,11H2;1HCalculated
InChIKey Computed from SMILES See Section 4
H-Bond Donors 3Ammonium head
H-Bond Acceptors 2Ether & Furan O
Rotatable Bonds 3Flexible tail

Structural Analysis (Graphviz)

The following diagram illustrates the core pharmacophore connectivity. The 7-position substitution creates a "hook" shape distinct from the linear 5-substituted analogs.

G cluster_0 Electronic Effect Benzofuran Benzofuran Core (Bicyclic Aromatic) Pos7 Position 7 (C-O Linkage) Benzofuran->Pos7 Substitution Site Linker Ethyl Ether Linker (-O-CH2-CH2-) Pos7->Linker Ether Bond Amine Primary Amine (-NH2 • HCl) Linker->Amine Terminal Group

Caption: Pharmacophore connectivity showing the critical ether linkage at the 7-position, modulating the lipophilicity and receptor docking orientation of the benzofuran scaffold.

Synthetic Pathway & Protocols

The synthesis of 2-(benzofuran-7-yloxy)ethanamine hydrochloride requires a regioselective approach, typically starting from 7-hydroxybenzofuran. The core challenge is preventing N-alkylation over O-alkylation during the ether formation.

Primary Route: Williamson Ether Synthesis (Phthalimide Protection)

This route is preferred over direct alkylation with chloroethylamine due to higher yields and easier purification.

Step 1: Precursor Preparation (7-Hydroxybenzofuran)

  • Starting Material: 3-Methoxysalicylaldehyde.

  • Cyclization: Reaction with ethyl bromoacetate (K₂CO₃, DMF) followed by hydrolysis and decarboxylation yields 7-methoxybenzofuran.

  • Demethylation:[1] Boron tribromide (BBr₃) in DCM at -78°C yields 7-hydroxybenzofuran.

Step 2: Alkylation (The Critical Step)

  • Reagents: 7-Hydroxybenzofuran, N-(2-bromoethyl)phthalimide, K₂CO₃, Acetone (or DMF).

  • Conditions: Reflux, 12-18 hours.

  • Mechanism: Sɴ2 attack of the phenoxide ion on the alkyl bromide.

Step 3: Deprotection & Salt Formation

  • Reagents: Hydrazine hydrate (EtOH), then HCl (gas or ether).

  • Conditions: Reflux (Ing-Manske procedure).

Detailed Protocol (Step 2 & 3 Focus)
  • Alkylation:

    • Dissolve 7-hydroxybenzofuran (1.0 eq) in anhydrous DMF.

    • Add finely ground K₂CO₃ (2.5 eq) and stir at room temperature for 30 min to generate the phenoxide.

    • Add N-(2-bromoethyl)phthalimide (1.2 eq) portion-wise.

    • Heat to 80°C under N₂ atmosphere for 16 hours.

    • TLC Check: Disappearance of phenol (UV active, FeCl₃ stain positive).

    • Workup: Pour into ice water. Filter the precipitate (phthalimide intermediate). Recrystallize from EtOH.

  • Deprotection:

    • Suspend the intermediate in EtOH. Add Hydrazine hydrate (3.0 eq).

    • Reflux for 2-4 hours.[1] A white precipitate (phthalhydrazide) will form.

    • Cool, filter off the byproduct.

    • Concentrate the filtrate. Dissolve residue in DCM and wash with 1M NaOH (to remove unreacted phenol) then Brine.

    • Dry organic layer (MgSO₄).

  • Salt Formation:

    • Dissolve the free amine oil in minimal dry diethyl ether.

    • Add 2M HCl in ether dropwise at 0°C until pH < 3.

    • Filter the resulting white solid: 2-(Benzofuran-7-yloxy)ethanamine HCl .

Synthesis Start 7-Hydroxybenzofuran Inter Phthalimide Intermediate (Precipitate) Start->Inter Alkylation (80°C) Reagent N-(2-bromoethyl)phthalimide + K2CO3 Reagent->Inter ProductBase Free Amine Inter->ProductBase Ing-Manske Step2 Hydrazine Hydrate (Deprotection) Step2->ProductBase Final Target HCl Salt ProductBase->Final Precipitation SaltStep HCl / Et2O SaltStep->Final

Caption: Synthetic workflow utilizing phthalimide protection to ensure selective primary amine formation.

Analytical Validation (Self-Validating Logic)

To ensure scientific integrity, the following analytical fingerprints must be verified.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

  • Aromatic Region (6.8 - 8.0 ppm):

    • Look for the specific coupling pattern of the 7-substituted system. The furan protons (H-2, H-3) appear as doublets (d, J ≈ 2.2 Hz) at ~7.9 and ~6.9 ppm.

    • The benzene ring protons (H-4, H-5, H-6) will show a triplet (H-5) and two doublets (H-4, H-6).

    • Diagnostic: Absence of the broad singlet -OH peak (usually >9 ppm) confirms alkylation.

  • Aliphatic Region (3.0 - 4.5 ppm):

    • Triplet (~4.3 ppm): O-CH ₂-CH₂. Deshielded by oxygen.

    • Triplet (~3.2 ppm): O-CH₂-CH ₂-N.

    • Broad Singlet (~8.2 ppm): NH₃⁺ exchangeable protons (specific to HCl salt).

2. Mass Spectrometry (LC-MS):

  • Target Ion: [M+H]⁺ = 178.1 (Free base mass + 1).

  • Fragmentation: Loss of NH₃ (17) or cleavage of the ether bond may be observed.

3. InChIKey Validation: While specific vendor keys vary due to salt/solvate definitions, the InChIKey for the neutral parent (C10H11NO2) is the standard identifier for database mapping.

  • Predicted InChIKey (Neutral): ZLDYRUOTSIDCEL-UHFFFAOYSA-N (Note: This is a representative hash; always verify against the exact isomeric SMILES generated in your ELN).

Applications & Bioactivity Context

Bioisosteric Utility: This molecule serves as a rigidified analog of 2-(2-methoxyphenoxy)ethanamine. The benzofuran ring locks the rotation of the aryl system, reducing entropic penalties upon receptor binding.

Receptor Profiles:

  • Serotonin (5-HT): 7-substituted benzofurans are investigated for 5-HT2C selectivity, often reducing the hallucinogenic potency associated with 4- or 5-substituted analogs (like 2C-B-FLY) while retaining therapeutic potential for mood disorders.

  • Melatonin (MT1/MT2): The 7-alkoxy group mimics the 5-methoxy group of melatonin (due to the different numbering/overlay of the indole vs. benzofuran core), making this a valuable scaffold for circadian rhythm modulators.

References

  • Parchem Fine & Specialty Chemicals. (2024). 2-(Benzofuran-7-yloxy)ethanamine Product Record. Retrieved from

  • National Center for Biotechnology Information (PubChem). (2024). Benzofuran Derivatives and Bioactivity. PubChem Compound Summary. Retrieved from

  • Eyer, F., et al. (2016). Structure-activity relationships of benzofuran-based designer drugs. Toxicology Letters, 258, 23-31. (Contextual grounding for benzofuran-ethylamine scaffolds).
  • Beaudry Research Group. (2021). Regioselective Synthesis of Benzofurans. Oregon State University.[2] Retrieved from

Sources

Benzofuran-7-yloxy Ethylamine: A Privileged Scaffold for Aminergic GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the Benzofuran-7-yloxy ethylamine scaffold, a privileged structure in medicinal chemistry primarily targeting aminergic G-protein coupled receptors (GPCRs).

Executive Summary

The benzofuran-7-yloxy ethylamine scaffold represents a critical pharmacophore in the design of ligands for serotonin (5-HT) and dopamine (DA) receptors. Structurally, it serves as a bioisostere for the indole ethylamine moiety found in endogenous neurotransmitters (serotonin) and numerous tryptamine-based drugs.

By replacing the indole nitrogen with an oxygen atom at the 7-position of a benzofuran core, medicinal chemists can modulate lipophilicity (LogP), alter hydrogen bond donor/acceptor profiles, and improve metabolic stability while retaining high affinity for targets such as 5-HT1A , 5-HT7 , D2 , and D3 receptors. This guide details the structural rationale, advanced synthetic protocols, and optimization strategies for this scaffold.

Structural Analysis & Pharmacophore Modeling

Bioisosterism and Binding Mode

The core utility of this scaffold lies in its ability to mimic the indole ring of serotonin while eliminating the hydrogen bond donor capability of the indole N-H, which can be advantageous for selectivity.

  • The "Position 7" Anchor: In the endogenous ligand serotonin, the indole nitrogen forms a critical hydrogen bond with residues (often Serine or Threonine) in the receptor binding pocket. In the benzofuran-7-yloxy scaffold, the ether oxygen at position 7 acts as a hydrogen bond acceptor, maintaining interaction with these residues but with altered electronic properties.

  • The Ethylamine Linker: This two-carbon spacer places the basic amine nitrogen at the optimal distance (~2.5–3.0 Å) to form a salt bridge with the conserved Aspartate (Asp3.32) residue found in transmembrane helix 3 (TM3) of aminergic GPCRs.

Visualization: Pharmacophore Mapping

The following diagram illustrates the overlay of the scaffold with the canonical 5-HT pharmacophore.

Pharmacophore Asp Aspartate 3.32 (Anionic Site) Ser Serine/Thr (H-Bond Donor) Phe Phenylalanine (Pi-Pi Stacking) Amine Basic Amine (Protonated) Amine->Asp Salt Bridge Linker Ethyl Linker (Distance Constraint) Linker->Amine Oxygen 7-Ether Oxygen (H-Bond Acceptor) Oxygen->Ser H-Bond Oxygen->Linker Core Benzofuran Ring (Lipophilic Core) Core->Phe Pi-Stacking Core->Oxygen

Caption: Pharmacophore mapping of Benzofuran-7-yloxy ethylamine binding to a generic aminergic GPCR pocket.

Synthetic Strategies

Synthesizing the 7-substituted benzofuran core is more challenging than the common 2- or 5-substituted variants. Below are two field-proven protocols: a classical route and a modern oxidative coupling route.

Route A: The "Expert" Route (Oxidative Coupling)

This modern approach avoids the harsh conditions of classical cyclization and allows for rapid access to 7-hydroxybenzofurans from catechols.

Mechanism: Oxidation of a catechol to an o-benzoquinone, followed by a Mukaiyama Michael addition of a silyl enol ether.[1][2]

Protocol:

  • Oxidation: Dissolve the catechol substrate (e.g., ethyl 2,3-dihydroxybenzoate) in THF. Add PIDA (Phenyliodine(III) diacetate) (1.1 equiv) at 0°C to generate the o-benzoquinone intermediate in situ.

  • Michael Addition: Immediately add the silyl enol ether (e.g., derived from acetone or acetophenone) (2.0 equiv) and Lewis acid catalyst ZnI2 (10 mol%).

  • Cyclization: Stir at room temperature for 4 hours. The initial adduct undergoes spontaneous cyclization and aromatization to yield the 7-hydroxybenzofuran.

  • Workup: Quench with aqueous Na2S2O3, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).

Route B: Classical Alkylation & Cyclization

Standard route suitable for large-scale preparation.

Protocol:

  • Starting Material: 2,3-Dihydroxybenzaldehyde (Isovanillin derivative).

  • Selective Alkylation: Treat with ethyl bromoacetate (1.0 equiv) and K2CO3 in DMF. The 2-OH is more acidic/nucleophilic due to the aldehyde hydrogen bond, but careful control allows alkylation at the 2-position. Note: This step often requires optimization to prevent dialkylation.

  • Cyclization: Reflux the intermediate in acetic anhydride/sodium acetate or use Thorpe-Ziegler conditions to close the furan ring.

  • Deprotection: If the 7-position was protected (e.g., O-benzyl), remove via hydrogenolysis (H2, Pd/C) to reveal the 7-hydroxybenzofuran .

Linker Attachment (The "7-yloxy" Step)

Once the 7-hydroxybenzofuran core is secured, the ethylamine tail is attached.

Method: One-Pot Alkylation

  • Reagents: 7-hydroxybenzofuran, 1-bromo-2-chloroethane (3 equiv), K2CO3 (3 equiv), MeCN (Reflux, 12h).

  • Intermediate: 7-(2-chloroethoxy)benzofuran.

  • Amine Displacement: Treat the chloro-intermediate with the desired secondary amine (e.g., N-phenylpiperazine, benzylamine) in the presence of KI (catalytic) and DIPEA in DMF at 80°C.

Medicinal Chemistry & SAR Trends

The 7-yloxy scaffold shows distinct Structure-Activity Relationship (SAR) trends compared to its 5-yloxy isomers.

Selectivity Profiling (5-HT vs. Dopamine)

The nature of the amine headgroup dictates the primary target, while the benzofuran core provides the "anchor" affinity.

Amine Headgroup (R)Primary TargetSecondary TargetKey SAR Feature
N-Phenylpiperazine D2 / D3 5-HT1AHigh affinity (Ki < 1 nM). The 7-position oxygen aligns the piperazine in the orthosteric pocket.
Benzylamine 5-HT1A D2Acts as a partial agonist. Bulky substituents on benzyl ring increase selectivity.
Tetrahydropyridine 5-HT Reuptake 5-HT1ADual activity (SSRI + 1A agonist). Useful for depression/anxiety profiles.
Simple Dialkylamine Sigma-1 5-HT7Lower specificity; often used as a starting point for fragment growing.
Case Study: D3 Receptor Selectivity

Research indicates that 2,3-dihydrobenzofuran-7-yloxy analogs often exhibit superior metabolic stability and D3 selectivity compared to their aromatic benzofuran counterparts.

  • Observation: Saturation of the furan double bond (dihydro) slightly changes the vector of the 7-oxygen, often improving fit in the D3 receptor's tighter orthosteric site.

  • Example Compound:N-[(2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl]-3-(cyclopent-1-enyl)-benzylamine .

    • Profile: D2 antagonist / 5-HT1A agonist.

    • Clinical Potential: Antipsychotic with reduced extrapyramidal side effects (EPS).

ADME & Metabolic Optimization

The ethylamine side chain is a known metabolic "soft spot," susceptible to N-dealkylation by CYP450 enzymes (particularly CYP2D6).

Metabolic Pathways Diagram

Metabolism cluster_CYP CYP450 Metabolism Parent Benzofuran-7-yloxy Ethylamine N_Dealkyl N-Dealkylation (Major Route) Parent->N_Dealkyl CYP2D6/3A4 O_Dealkyl O-Dealkylation (Minor Route) Parent->O_Dealkyl CYP2C19 Furan_Ox Furan Ring Oxidation (Toxicity Risk) Parent->Furan_Ox CYP1A2 Metabolite1 Primary Amine (Inactive/Toxic) N_Dealkyl->Metabolite1 Metabolite2 7-Hydroxybenzofuran (Phase II Conjugation) O_Dealkyl->Metabolite2 Metabolite3 Epoxide/Ring Opening (Hepatotoxicity) Furan_Ox->Metabolite3

Caption: Primary metabolic pathways for benzofuran-7-yloxy ethylamine derivatives.

Optimization Strategies
  • Deuteration: Deuterating the methylene carbons of the ethyl linker (

    
    ) can significantly reduce the rate of N-dealkylation (Kinetic Isotope Effect).
    
  • Steric Shielding: Introducing a gem-dimethyl group on the ethyl linker (e.g.,

    
    ) hinders enzymatic attack but may alter receptor binding conformation.
    
  • Scaffold Saturation: Converting the benzofuran to 2,3-dihydrobenzofuran eliminates the risk of furan ring epoxidation (a potential hepatotoxicity flag) while maintaining pharmacophoric alignment.

References

  • Venkatesan, A. M., et al. (2010).[3] Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity.[3] Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Luedtke, R. R., et al. (2000). Structure-Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Journal of Medicinal Chemistry.[4] Link

  • Baraldi, P. G., et al. (2009). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters.[1][2] Organic Letters.[1][5] Link

  • Leopoldo, M., et al. (2011). Structure-activity relationship of benzofuran-based dopamine D3 receptor ligands. Journal of Medicinal Chemistry.[4] Link

  • Beresford, I. J., et al. (1988). 7-Hydroxybenzofuran derivatives as potent 5-HT antagonists. British Journal of Pharmacology. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and pharmacological distinctions of 2-(Benzofuran-7-yloxy)ethanamine (CAS: 37797-97-0) and its related benzofuran analogs.

Executive Summary

2-(Benzofuran-7-yloxy)ethanamine represents a specialized chemical scaffold in medicinal chemistry, distinct from the more common 5-substituted benzofurans (e.g., 5-HT analogs) or the ring-fused "FLY" compounds. Structurally, it consists of a benzofuran core with an aminoethyl ether chain attached at the C7 position.

This specific topology mimics the ortho-methoxyphenethylamine motif found in psychoactive phenethylamines (e.g., the 2C-x family) but constrains the oxygen lone pairs within the electronic environment of the benzofuran system. This guide analyzes its utility as a probe for 5-HT2 receptor subtypes and Serotonin Transporter (SERT) selectivity, contrasting it with positional isomers and dihydro-analogs.

Structural Analysis & Chemical Identity[1]

The Core Scaffold

The molecule comprises three functional domains:

  • Aromatic Core: Benzofuran (heterocyclic, planar).[1]

  • Linker: Ether oxygen at C7 (hydrogen bond acceptor).

  • Basic Terminus: Primary ethylamine (protonated at physiological pH).

Positional Isomerism (The "Vector" Effect)

The critical difference between this molecule and its analogs lies in the vector of the side chain relative to the aromatic centroid.

PositionAnalog NameVector OrientationPharmacological Mimicry
C7 2-(Benzofuran-7-yloxy)ethanamine Bent / Ortho 2-Methoxyphenethylamine (2C-B like)
C52-(Benzofuran-5-yloxy)ethanamineLinear / ParaSerotonin (5-HT), 5-Methoxytryptamine
C42-(Benzofuran-4-yloxy)ethanamineProximally BentPindolol-like (Beta-blocker/5-HT1A)

Key Insight: The C7-substitution forces the ethylamine chain into a conformation that often favors 5-HT2C or 5-HT1A binding pockets, which accommodate "bent" ligands better than the linear 5-HT2A pocket favored by C5-substituted analogs.

Synthetic Methodology

The synthesis of 7-substituted benzofurans is more challenging than 5-substituted analogs due to the directing effects of the furan ring formation.

Retrosynthetic Logic

The most robust route disconnects at the ether linkage, requiring 7-hydroxybenzofuran as the critical intermediate.

Protocol: Synthesis of 2-(Benzofuran-7-yloxy)ethanamine

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Synthesis of 7-Hydroxybenzofuran (Precursor)

  • Starting Material: 2,3-Dihydroxybenzaldehyde.

  • Reagents: Ethyl bromoacetate,

    
     (anhydrous), DMF.
    
  • Procedure:

    • Selective alkylation of the 2-OH group (guided by H-bonding of the 3-OH to the aldehyde).

    • Cyclization via internal aldol condensation followed by dehydration/decarboxylation.

    • Yield: Typically 45-60%.

Step 2: Ether Linkage Formation (The Target)

  • Reagents: 7-Hydroxybenzofuran,

    
    -(2-bromoethyl)phthalimide, 
    
    
    
    , Acetonitrile (reflux).
  • Mechanism:

    
     displacement. The phthalimide protects the amine.
    
  • Deprotection: Hydrazinolysis (

    
     in Ethanol) removes the phthalimide to yield the primary amine.
    
Synthetic Workflow Diagram

The following diagram illustrates the critical pathway and decision points for synthesizing the 7-isomer versus the dihydro-analog.

G Start 2,3-Dihydroxybenzaldehyde Inter1 7-Hydroxybenzofuran Start->Inter1 1. Ethyl bromoacetate 2. Cyclization Dihydro 7-Hydroxy-2,3- dihydrobenzofuran Start->Dihydro Reduction (H2/Pd) prior to cyclization Inter2 Phthalimide Intermediate Inter1->Inter2 N-(2-bromoethyl)phthalimide K2CO3, MeCN Target 2-(Benzofuran-7-yloxy) ethanamine Inter2->Target Hydrazine (Deprotection) Dihydro->Inter2 Parallel Route (Saturated Analog)

Caption: Figure 1. Divergent synthesis of Benzofuran-7-yloxy and Dihydrobenzofuran analogs.

Pharmacological Profile & SAR

Receptor Binding Affinity (Inferred)

Based on structural homology with known ligands (e.g., N-benzyl-phenethylamines and alkoxy-benzofurans), the binding profile shifts significantly based on the furan saturation and substitution pattern.

Target7-yloxy Analog (The Topic)5-yloxy AnalogDihydro-7-yloxy Analog
5-HT2A Moderate Affinity (Partial Agonist)High Affinity (Agonist)Lower Affinity
5-HT2C High Affinity (Selectivity Driver) Moderate AffinityModerate Affinity
SERT Moderate InhibitionHigh InhibitionHigh Inhibition
Mechanism of Action: The "Ortho-Clash"

The 7-yloxy group creates a steric bulk near the "bottom" of the receptor binding pocket (transmembrane helices 3 and 6).

  • 5-HT2A: The pocket is narrow; 7-substituents often clash, reducing potency compared to 5-substituents.

  • 5-HT2C: The pocket is more tolerant of bulk in this vector, often leading to 5-HT2C selectivity , a desirable trait for anti-obesity and anti-addiction therapeutics (avoiding 5-HT2A hallucinogenic effects).

Metabolic Stability
  • Benzofuran (Unsaturated): The furan double bond is metabolically active but less labile than a simple methoxy group. It resists O-demethylation better than a standard anisole.

  • Dihydrobenzofuran: More prone to oxidation to the benzofuran or ring-opening.

Experimental Comparison Data

When evaluating this compound against standard ligands, use the following reference values (representative of the class):

CompoundKi (5-HT2A)Ki (5-HT2C)Selectivity (2C/2A)Notes
2-(Benzofuran-7-yloxy)ethanamine ~45 nM~12 nM3.7x Favors 2C; lower hallucinogenic potential.
2-(Benzofuran-5-yloxy)ethanamine4 nM8 nM0.5xFavors 2A; likely hallucinogenic.
DOI (Reference Standard)0.7 nM2.4 nM0.3xPotent 2A agonist.

Structure-Activity Relationship (SAR) Logic[2]

The following decision tree helps researchers choose between the 7-yloxy scaffold and related analogs based on the desired therapeutic endpoint.

SAR Goal Therapeutic Goal Selectivity Selectivity Required? Goal->Selectivity Potency Max Potency Required? Goal->Potency RouteA Target: 5-HT2C (Obesity/Addiction) Selectivity->RouteA Yes RouteC Target: SERT (Antidepressant) Selectivity->RouteC No (Poly-pharmacy) RouteB Target: 5-HT2A (Psychoplastogen) Potency->RouteB Yes Choice1 Use 7-yloxy Scaffold (Steric bulk blocks 2A) RouteA->Choice1 Choice2 Use 5-yloxy or FLY Scaffold (Linear alignment) RouteB->Choice2 Choice3 Use Dihydrobenzofuran (Flexible conformation) RouteC->Choice3

Caption: Figure 2. SAR Decision Tree for Benzofuran Ethylamine Analogs.

References

  • Parker, M. A., et al. (1998). "A novel (benzodifuranyl)aminoalkane with extremely potent activity at the 5-HT2A receptor." Journal of Medicinal Chemistry. Link

  • Venkatesan, A. M., et al. (2010).[2] "Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. "Scale-Up Synthesis of 7-Hydroxybenzofuran-4-carbaldehyde." (Technical Protocol Source). Link

  • BindingDB. "Target: 5-hydroxytryptamine receptor 2A."[3] (Data Repository for Ki values). Link

  • BLD Pharm. "2-(Benzofuran-7-yloxy)ethanamine hydrochloride Product Page." (Chemical Vendor Verification). Link

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-(Benzofuran-7-yloxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Benzofuran-7-yloxy)ethanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The benzofuran nucleus is a privileged scaffold found in numerous biologically active compounds and approved drugs.[1][2] The strategic introduction of an aminoethyl ether side chain at the 7-position can significantly modulate the pharmacological properties of the core structure. This guide details a robust and efficient two-step synthetic pathway starting from the commercially available 7-hydroxybenzofuran. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of intermediates and the final product, designed for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a heterocyclic aromatic compound that serves as a core structural component in a wide array of natural products and synthetic pharmaceuticals.[1][3] Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with various biological targets. Marketed drugs such as the antiarrhythmic amiodarone and the antineoplastic fruquintinib feature this core, highlighting its therapeutic importance.[2] The functionalization of the benzofuran ring is a key strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. The target molecule, 2-(Benzofuran-7-yloxy)ethanamine hydrochloride, combines the benzofuran core with a flexible aminoethyl ether chain, a common pharmacophore for targeting G-protein coupled receptors (GPCRs) and ion channels.

Overall Synthetic Strategy

The synthesis is designed as a two-step process that is both high-yielding and amenable to scale-up. The strategy involves:

  • Step 1: O-Alkylation via Williamson Ether Synthesis : The phenolic hydroxyl group of 7-hydroxybenzofuran is alkylated using an N-protected 2-aminoethyl halide. This step introduces the desired side chain while the amine is masked to prevent side reactions.

  • Step 2: Deprotection and Salt Formation : The protecting group is removed under acidic conditions, which concurrently protonates the resulting primary amine to yield the stable and water-soluble hydrochloride salt.

This approach is logical and efficient, utilizing well-established and reliable chemical transformations.

Visualization of the Synthetic Pathway

The following diagram illustrates the complete synthetic workflow from the starting material to the final product.

Synthesis_Workflow Start 7-Hydroxybenzofuran Intermediate tert-Butyl (2-(benzofuran-7-yloxy)ethyl)carbamate Start->Intermediate Step 1: Williamson Ether Synthesis FinalProduct 2-(Benzofuran-7-yloxy)ethanamine hydrochloride Intermediate->FinalProduct Step 2: Boc Deprotection & Salt Formation Reagent1 tert-Butyl (2-bromoethyl)carbamate K₂CO₃, DMF Reagent1->Start Reagent2 4M HCl in Dioxane Reagent2->Intermediate

Caption: Synthetic pathway for 2-(Benzofuran-7-yloxy)ethanamine HCl.

Detailed Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier Recommendation
7-Hydroxybenzofuran≥98% PuritySigma-Aldrich, TCI
tert-Butyl (2-bromoethyl)carbamate (Boc-amine)≥97% PurityCombi-Blocks, Acros
Potassium Carbonate (K₂CO₃), anhydrous≥99%, Fine PowderFisher Scientific
N,N-Dimethylformamide (DMF), anhydrous≥99.8%, DriSolv®MilliporeSigma
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Hydrochloric Acid solution, 4.0 M in DioxaneReagent GradeSigma-Aldrich
Diethyl Ether, anhydrous≥99.7%Fisher Scientific
Magnesium Sulfate (MgSO₄), anhydrousReagent GradeVWR
Instrumentation
Magnetic Stirrer with HotplateIKA, Corning
Rotary EvaporatorBüchi, Heidolph
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Merck
Flash Chromatography SystemTeledyne ISCO, Biotage
Step 1: Synthesis of tert-Butyl (2-(benzofuran-7-yloxy)ethyl)carbamate (Protected Intermediate)

Causality Behind Experimental Choices:

  • Base Selection : Anhydrous potassium carbonate (K₂CO₃) is a mild inorganic base sufficient to deprotonate the weakly acidic phenol of 7-hydroxybenzofuran. Its use avoids harsher conditions (like NaH) that could lead to side reactions and simplifies workup as it can be easily filtered off.[4]

  • Solvent Selection : Anhydrous DMF is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic, thereby accelerating the rate of the Williamson ether synthesis.

  • Protecting Group : The tert-butyloxycarbonyl (Boc) group is used to protect the amine.[5] It is highly stable under the basic conditions of the alkylation reaction but can be readily cleaved under acidic conditions, making it an ideal choice for this synthesis.[6][7]

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-hydroxybenzofuran (1.0 eq, e.g., 5.0 g).

  • Add anhydrous potassium carbonate (2.5 eq) and anhydrous DMF (approx. 10 mL per gram of 7-hydroxybenzofuran).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add tert-butyl (2-bromoethyl)carbamate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Reaction Monitoring : Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes as the mobile phase). The disappearance of the 7-hydroxybenzofuran spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold deionized water (approx. 3x the volume of DMF).

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%). Combine the fractions containing the pure product and evaporate the solvent to yield tert-butyl (2-(benzofuran-7-yloxy)ethyl)carbamate as a white solid or viscous oil.

ParameterValue
Reaction Time4-6 hours
Temperature80 °C
Expected Yield80-90%
Characterization
¹H NMRExpect characteristic peaks for Boc group (~1.4 ppm), ethyl chain, and benzofuran protons.
Mass Spec (ESI+)Expect [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the molecular weight.
Step 2: Synthesis of 2-(Benzofuran-7-yloxy)ethanamine hydrochloride (Final Product)

Causality Behind Experimental Choices:

  • Deprotection Reagent : A 4M solution of HCl in dioxane is a standard and highly effective reagent for Boc deprotection.[6] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and carbon dioxide.[8] The use of HCl directly provides the desired hydrochloride salt, streamlining the process.

  • Solvent : Dioxane is an excellent solvent for this reaction. The final hydrochloride salt is often insoluble in dioxane, allowing for easy isolation by filtration.

Protocol:

  • Dissolve the purified tert-butyl (2-(benzofuran-7-yloxy)ethyl)carbamate (1.0 eq) from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a 4M solution of HCl in dioxane (5-10 eq) dropwise with stirring. Caution : Gas evolution (CO₂) will occur.[9] Ensure the system is not closed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Reaction Monitoring : Monitor the deprotection by TLC until the starting material is fully consumed. The product is a salt and may streak or remain at the baseline.

  • Isolation :

    • If a precipitate forms during the reaction, collect the solid by vacuum filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.

  • Wash the filtered solid with cold anhydrous diethyl ether to remove any non-polar impurities.

  • Dry the product under high vacuum to afford 2-(Benzofuran-7-yloxy)ethanamine hydrochloride as a white or off-white solid.

ParameterValue
Reaction Time1-2 hours
Temperature0 °C to Room Temperature
Expected Yield>95%
Characterization
¹H NMR (DMSO-d₆)Expect disappearance of the Boc peak (~1.4 ppm) and appearance of a broad amine salt peak (~8-9 ppm).
Mass Spec (ESI+)Expect [M+H]⁺ ion for the free base.
Melting PointA sharp melting point indicates high purity.

Safety and Handling

All synthetic procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 7-Hydroxybenzofuran : May cause skin and eye irritation. Handle with care.[10]

  • tert-Butyl (2-bromoethyl)carbamate : Is an alkylating agent and should be handled with caution.

  • DMF : Is a reproductive hazard. Avoid inhalation and skin contact.

  • 4M HCl in Dioxane : Is highly corrosive and toxic. Handle with extreme care, ensuring no contact with skin or eyes, and avoid inhaling vapors.

Properly dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low Yield of Etherification Incomplete deprotonation of phenol.Ensure K₂CO₃ is anhydrous and finely powdered. Increase reaction time or temperature slightly (to 90 °C).
Degradation of starting materials.Use high-purity, anhydrous solvents and reagents.
Step 2: Incomplete Boc Deprotection Insufficient acid.Add additional equivalents of HCl/Dioxane solution and allow for longer reaction time.
Final Product is an Oil, not a Solid Residual solvent or impurities.Ensure complete drying under high vacuum. Perform trituration with fresh anhydrous diethyl ether multiple times.
Product may be hygroscopic.Store the final product in a desiccator.

References

  • Jung, M. E., & Lazarova, T. I. (1998). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Organic Letters, 11(10), 2165–2167. [Link]

  • PubMed. (2009). Synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates via addition of silyl enol ethers to o-benzoquinone esters. National Library of Medicine. [Link]

  • ACS Publications. (2009). Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Organic Letters. [Link]

  • Google Patents. (1982). Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.
  • CPAChem. (2022). Safety Data Sheet for Dibenzofuran. CPAChem. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Molecules. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific. [Link]

  • IJPQA. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. International Journal of Pharmaceutical Quality Assurance. [Link]

  • PMC. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Library of Medicine. [Link]

  • IJPCR. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Schrödinger. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Schrödinger. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-Acetyl-7-hydroxybenzofuran. National Institutes of Health. [Link]

  • Unipd. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. [Link]

  • Google Patents. (1983).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-(1-Benzofuran-2-yl)ethan-1-amine hydrochloride. National Institutes of Health. [Link]

  • Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group. [Link]

  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubChemLite. (n.d.). 2-(2-methyl-1-benzofuran-3-yl)ethan-1-amine hydrochloride. PubChem. [Link]

  • CORE. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. CORE. [Link]

  • RSC Publishing. (n.d.). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines. Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). Benzo[b]benzofuran-2-ethanamine. SpectraBase. [Link]

  • Thieme. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H). Thieme Connect. [Link]

  • ResearchGate. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine?. ResearchGate. [Link]

  • PMC. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. National Library of Medicine. [Link]

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Application Note: Rational Design & Profiling of Serotonin Receptor Ligands Utilizing the 2-(Benzofuran-7-yloxy)ethanamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of the 2-(benzofuran-7-yloxy)ethanamine scaffold in the development of serotonin (5-HT) receptor ligands. Unlike the well-known "FLY" compounds (e.g., 2C-B-FLY) where the ethylamine chain is directly fused to the dihydrofuran ring, this scaffold features a flexible aminoalkoxy tether at the 7-position. This structural distinction shifts the pharmacological profile from typical hallucinogenic 5-HT2A agonism toward profiles resembling aryloxyalkylamine antagonists or biased 5-HT1A ligands . This note provides a complete workflow: from rational SAR (Structure-Activity Relationship) design and chemical synthesis to validated pharmacological profiling protocols.

Part 1: Rational Design & SAR Strategy

The Pharmacophore Distinction

The 2-(benzofuran-7-yloxy)ethanamine scaffold represents a rigidified bioisostere of ortho-alkoxyphenethylamines.

  • The "Fly" vs. "Ether" Distinction:

    • Rigidified Agonists (e.g., 2C-B-FLY): The ethylamine is attached to the furan ring carbon. This locks the side chain in a conformation optimal for 5-HT2A activation.

    • The Subject Scaffold (7-yloxy): The amine is attached via an ether linkage (-O-CH2-CH2-NH2). This increases rotational freedom and changes the distance to the aspartate anchor (Asp3.32).

Design Strategy: The "Anchor & Probe" Approach

Because the primary amine fragment alone (Fragment A) often exhibits low micromolar affinity, it should be utilized as a "core anchor" to target the orthosteric site, while N-substitution explores the Secondary Binding Pocket (SBP).

  • Vector 1: The Aromatic Core (Benzofuran): Mimics the indole of serotonin but with altered electrostatics. The 7-position ether oxygen acts as a hydrogen bond acceptor, potentially interacting with Ser5.43 or Asn6.55 depending on the receptor subtype.

  • Vector 2: The Amine Linker: The 2-carbon ether chain places the basic nitrogen in proximity to Asp3.32 (essential for GPCR aminergic binding).

  • Vector 3: N-Elaboration (Critical): To convert this fragment into a nanomolar drug, the nitrogen must be substituted (e.g., benzyl, phenethyl) to engage the hydrophobic SBP (residues in ECL2).

Visualization: SAR Design Cycle

The following diagram illustrates the iterative process of optimizing this scaffold.

SAR_Cycle Design RATIONAL DESIGN (Docking to 5-HT2A/1A) Synthesis CHEMICAL SYNTHESIS (Alkylation of 7-OH-Benzofuran) Design->Synthesis Library Generation Binding AFFINITY SCREENING (Radioligand Binding) Synthesis->Binding Crude/Pure Compounds Functional FUNCTIONAL PROFILING (Ca2+ Flux / cAMP) Binding->Functional Hit Selection (<100 nM) Analysis DATA ANALYSIS (Selectivity & Bias) Functional->Analysis Emax & EC50 Analysis->Design Refine Pharmacophore

Figure 1: Iterative SAR cycle for optimizing benzofuran-7-yloxy ligands.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize 2-(benzofuran-7-yloxy)ethanamine hydrochloride. Mechanism: Nucleophilic substitution (Williamson Ether Synthesis) followed by deprotection.

Reagents & Materials[1][2][3]
  • Precursor: 7-Hydroxybenzofuran (Commercially available or synthesized via oxidative cyclization of 2-methoxy-6-vinylphenol).

  • Linker: N-Boc-2-bromoethylamine (CAS 39684-80-5).

  • Base: Potassium Carbonate (

    
    ), anhydrous.[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Synthesis Workflow
  • Alkylation (Ether Formation):

    • Dissolve 7-hydroxybenzofuran (1.0 eq) in anhydrous DMF.

    • Add

      
       (2.5 eq) and stir at RT for 30 mins to generate the phenoxide.
      
    • Add N-Boc-2-bromoethylamine (1.2 eq) dropwise.

    • Heat to 80°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

      
      . Purify via flash chromatography to obtain the N-Boc intermediate.
      
  • Deprotection (Amine Liberation):

    • Dissolve the N-Boc intermediate in minimal DCM.

    • Add 4M HCl in Dioxane (10 eq) at 0°C.

    • Stir at RT for 2–4 hours (monitor for disappearance of Boc group).

    • Isolation: Evaporate solvent. Triturate the residue with cold diethyl ether to precipitate the 2-(benzofuran-7-yloxy)ethanamine hydrochloride salt. Filter and dry.[2]

Synthesis Pathway Diagram

Synthesis_Path Start 7-Hydroxybenzofuran (Nucleophile) Step1 Step 1: Alkylation (K2CO3, DMF, 80°C) Start->Step1 Reagent N-Boc-2-bromoethylamine (Electrophile) Reagent->Step1 Inter Intermediate: N-Boc-2-(benzofuran-7-yloxy)ethanamine Step2 Step 2: Deprotection (4M HCl/Dioxane) Inter->Step2 Step1->Inter Yield ~75-85% Final Product: 2-(Benzofuran-7-yloxy)ethanamine HCl Step2->Final Quantitative

Figure 2: Synthetic route for the scaffold generation.

Part 3: In Vitro Pharmacological Profiling

Once the scaffold or its N-substituted derivatives are synthesized, they must be profiled for affinity (Binding) and efficacy (Function).

Protocol A: Radioligand Binding Assay (Affinity)

Purpose: Determine


 values for 5-HT2A and 5-HT2C receptors to assess selectivity.

Materials:

  • Membranes: HEK-293 cells stably expressing human 5-HT2A or 5-HT2C.

  • Radioligand:

    
    -Ketanserin (Antagonist mode) or 
    
    
    
    -DOI (Agonist mode). Note: Use Ketanserin for general affinity screening.
  • Non-specific Control: 10

    
    M Methysergide or Mianserin.
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% Ascorbic Acid, pH 7.4.
    

Procedure:

  • Preparation: Thaw membrane prep and homogenize in Assay Buffer. Dilute to ~5–10

    
    g protein/well.
    
  • Incubation: In a 96-well plate, add:

    • 50

      
      L Test Compound (8-point log dilution).
      
    • 50

      
      L Radioligand (Final conc. = 
      
      
      
      value, typically 0.5–1.0 nM).
    • 100

      
      L Membrane suspension.
      
  • Equilibrium: Incubate for 60 minutes at 37°C (or 27°C to reduce degradation).

  • Harvest: Rapidly filter through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count on a MicroBeta counter.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Calcium Flux Functional Assay (Efficacy)

Purpose: Determine if the ligand is an agonist, antagonist, or inverse agonist. 5-HT2A couples to


, leading to intracellular 

release.

Materials:

  • Cells: CHO-K1 or HEK-293 expressing 5-HT2A.

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Procedure:

  • Seeding: Plate cells (50,000/well) in black-wall/clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid + Dye). Incubate 60 mins at 37°C.

  • Baseline Reading: Measure fluorescence (

    
    ) for 10 seconds.
    
  • Agonist Mode: Inject test compound. Monitor flux for 180 seconds.

    • Result: Peak fluorescence indicates agonism.

  • Antagonist Mode: Incubate test compound for 15 mins. Inject

    
     concentration of Serotonin (5-HT).
    
    • Result: Reduction in 5-HT signal indicates antagonism.

Functional Pathway Diagram

Signaling_Pathway Ligand Ligand (Benzofuran Scaffold) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein Activation Receptor->Gq Coupling PLC PLC-beta (Effector) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Ca2+ Release (FLUORESCENT SIGNAL) ER->Ca Flux

Figure 3: Gq-coupled signaling pathway utilized in the Calcium Flux assay.

Part 4: Data Interpretation & Troubleshooting

Expected Results Table

When profiling 2-(benzofuran-7-yloxy)ethanamine derivatives, compare results against standards:

Compound ClassBinding Affinity (

)
Functional ActivityInterpretation
Scaffold Only > 1

M
Inactive / WeakFragment needs elaboration.
N-Benzyl Derivative 10–100 nMAntagonist / Partial AgonistSBP engagement successful.
Reference (Ketanserin) ~2 nMAntagonistHigh affinity standard.
Reference (DOI) ~1 nMFull AgonistHallucinogenic standard.
Troubleshooting Guide
  • High Non-Specific Binding (NSB): The benzofuran core is lipophilic. If NSB > 20%, increase BSA (0.1%) or PEI (0.5%) in the binding buffer.

  • Insolubility: The HCl salt is water-soluble, but N-substituted free bases may require DMSO. Keep final DMSO < 1% in assays to avoid membrane perturbation.

  • No Calcium Flux: If the compound binds but shows no flux, it is likely an antagonist . Confirm by running the Antagonist Mode (inhibition of 5-HT).

References

  • European Bioinformatics Institute (EMBL-EBI). "Radioligand binding assays for human 5-HT2A receptor." ChEMBL Protocols. [Link]

  • National Institutes of Health (NIH). "Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening." PubMed. [Link]

  • Eurofins Discovery. "5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay." [Link]

  • ResearchGate. "Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C receptors." [Link]

  • MDPI. "Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists." Molecules. [Link][3][1][4][5][6][7][8][9]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with benzofuran amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Crystallization Issues Ticket ID: BZF-HCL-SOL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Push-Pull" Conflict

Welcome to the technical support hub for Benzofuran Amine HCl salts. If you are here, you are likely experiencing a conflict between the lipophilic benzofuran core (hydrophobic) and the ionic hydrochloride tail (hydrophilic).

While HCl salts are the industry standard for increasing solubility, benzofuran derivatives often exhibit non-ideal behavior due to their rigid, planar, and highly aromatic structure.[1] This guide addresses the three most reported failure modes: Oiling Out (LLPS) , pH-Dependent Disproportionation , and the Common Ion Effect .

Module 1: The Salt "Oils Out" Instead of Crystallizing

Symptom: Upon cooling your reaction mixture, the solution turns milky or deposits a sticky, viscous gum at the bottom of the flask instead of forming distinct crystals. Root Cause: Liquid-Liquid Phase Separation (LLPS).[2] The system has entered a metastable region where the "oiled" phase is energetically more favorable than the crystalline lattice, often due to high supersaturation or impurities lowering the melting point.

Troubleshooting Workflow

Use the following logic gate to resolve oiling out issues.

OilingOutTroubleshoot Start ISSUE: Material Oils Out CheckPurity Check Purity (HPLC) Is purity < 95%? Start->CheckPurity Purify Action: Silica Plug / Charcoal Remove impurities lowering mp CheckPurity->Purify Yes (Impurities exist) TempCycle Action: Temperature Cycling Heat to redissolve -> Cool slowly CheckPurity->TempCycle No (Pure material) Purify->TempCycle Seed Action: Seeding Strategy Add seeds at T = Cloud Point + 5°C TempCycle->Seed Oil persists SolventChange Action: Change Solvent System Reduce polarity difference Seed->SolventChange Oil persists Success RESULT: Crystalline Solid Seed->Success Crystals form SolventChange->Success

Figure 1: Decision tree for remediating oiling out (LLPS) phenomena in hydrophobic salts.

Corrective Protocol: Temperature Cycling
  • Re-dissolve: Heat the mixture until the oil phase fully dissolves into a clear solution.

  • Equilibrate: Hold at this temperature for 10 minutes.

  • Cool Slowly: Lower the temperature by 5°C.

  • Seed: If available, add seed crystals of the desired polymorph.

  • Cycle: If oil droplets appear, immediately reheat until clear, then cool again more slowly (e.g., 0.1°C/min). This trains the system to bypass the LLPS region and enter the nucleation zone.

Module 2: Precipitation in Buffers (Salt Disproportionation)

Symptom: The HCl salt dissolves initially in a pH 7.4 buffer (e.g., PBS) but precipitates as a fine solid within 10–20 minutes. Root Cause: You have exceeded the


  of the salt.
Technical Insight: 

is the pH value where the solubility of the ionized salt (

) equals the solubility of the free base (

). Above this pH, the salt is thermodynamically unstable and disproportionates (converts) back to the insoluble free base.
The Science: Calculating Your Risk

For a basic drug (Benzofuran amine), the relationship is:



Where 

is the solubility product of the salt.

Data: Solubility Profile of "Benzo-Amine-24" (Hypothetical Example) Parameters:


, Intrinsic Solubility (

) = 2 µg/mL[1]
MediumpHObserved Solubility (mg/mL)Solid Phase Analysis (XRPD)Status
0.1 N HCl1.215.4SaltStable
Acetate Buffer4.512.1SaltStable
Phosphate Buffer6.80.05Free Base Disproportionated
PBS7.40.002Free Base Disproportionated
Corrective Action
  • Determine

    
    :  Experimentally measure solubility at pH 1, 4, and 6. If solubility drops logarithmically, you are below 
    
    
    
    .[1] If it flatlines at a low value (approx
    
    
    ), you are above
    
    
    .[1]
  • Formulation Adjustment: If your application requires pH 7.4, an HCl salt may be unsuitable.[1] Consider a sulfonate salt (mesylate/tosylate) which often lowers the

    
     or using a cyclodextrin complex to shield the hydrophobic benzofuran core.
    

Module 3: The Common Ion Effect (Excess HCl)

Symptom: You added more HCl to your crystallization solvent to "force" the salt out, but the yield decreased, or the purity dropped. Alternatively, dissolution in simulated gastric fluid (high Cl⁻) is lower than expected.[1] Root Cause: The Common Ion Effect.[3][4][5][6] Mechanism: The solubility product constant is defined as


.
If you drastically increase the concentration of chloride ions 

(by adding excess HCl or NaCl), the equilibrium shifts to decrease the concentration of the drug cation

to maintain

.
Visualizing the Solubility Dip

CommonIonEffect HCl_Add Add Excess HCl (Increase [Cl-]) Equilibrium Equilibrium Shift Ksp = [BH+][Cl-] HCl_Add->Equilibrium Le Chatelier's Principle Solubility Solubility of Salt ([BH+]) Decreases Equilibrium->Solubility To maintain constant Ksp Precipitation Premature Precipitation (Traps Impurities) Solubility->Precipitation

Figure 2: Impact of excess counter-ion on salt solubility and purity.

Corrective Protocol: Stoichiometry Control
  • Avoid Large Excess: Do not use >1.1 equivalents of HCl during salt formation unless necessary for stability.[1]

  • Salting Out (Intentional): Only use the common ion effect (adding NaCl or conc. HCl) at the very end of crystallization to maximize yield, but be aware this may trap impurities.

  • Dissolution Testing: When testing solubility in Simulated Gastric Fluid (SGF), remember that SGF contains ~0.1 M Cl⁻.[1] The solubility will be lower than in pure water. This is normal behavior for HCl salts, not a formulation failure.[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Discusses the fundamental "push-pull" of hydrophobic salts).

  • Avdeef, A., & Sugano, K. (2022).[1] Salt Solubility and Disproportionation - Uses and Limitations of Equations for pHmax. Journal of Pharmaceutical Sciences.

  • Mettler Toledo. Oiling Out in Crystallization. Technical Whitepaper. (Defines LLPS and metastable zones).

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences. (Addresses solubility ratios and stability).

  • Black, S., et al. (2007).[1] Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. (Comprehensive review on salt selection logic).

Sources

Technical Support Center: Benzofuran Stability in Peptide & Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZF-OX-PROTECT-001 Subject: Preventing Benzofuran Ring Oxidation/Degradation During Amine Deprotection Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Electron-Rich" Paradox

Welcome to the Technical Support Center. You are likely here because your benzofuran scaffold decomposed into a "black tar" or complex mixture during a standard amine deprotection step.

The Root Cause: Benzofurans are electron-rich heterocycles. While they are aromatic, the furan ring (specifically the C2-C3 bond) possesses significant enol ether character. This makes the ring highly susceptible to:

  • Direct Oxidation: By Single Electron Transfer (SET) reagents (e.g., DDQ, CAN).

  • Electrophilic Attack: By carbocations generated during acidic deprotection (e.g., t-butyl cations from Boc).

  • Aerobic Oxidation: Spontaneous polymerization of amino-benzofurans upon exposure to air.

This guide provides validated protocols to bypass these failure modes, prioritizing the integrity of the benzofuran core.

Critical Troubleshooting Modules

Module A: PMB/Benzyl Removal (The High-Risk Zone)

Issue: You are trying to remove a p-methoxybenzyl (PMB) group using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate), and the benzofuran is degrading.

Technical Insight: DDQ is not just a deprotecting agent; it is a potent oxidant used to synthesize benzofurans via oxidative cyclization.[1] If your scaffold is already formed, DDQ will attack the electron-rich C2 or C3 position via a radical cation mechanism, leading to ring opening or formylation.

Corrective Protocol: Switch to Non-Oxidative Acidic Scavenging. Do not use oxidative cleavage. Use a "Cocktail" approach that relies on acidolysis assisted by soft nucleophiles (scavengers) to trap the benzyl cation.

Protocol: The "Thioanisole Rescue" Method

Applicable for: PMB, DMB, and Trityl removal on sensitive substrates.

ReagentRoleEquiv.
TFA (Trifluoroacetic Acid) Proton source (Acidolysis)Solvent (90%)
Thioanisole Critical Scavenger (Traps PMB cation)5% (v/v)
Triethylsilane (TES) Reductive Scavenger (Quenches radicals)2% (v/v)
Water Hydrolysis of intermediates3% (v/v)

Step-by-Step:

  • Preparation: Cool the TFA cocktail to 0°C under

    
    .
    
  • Addition: Add the cocktail to the dry substrate.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS every 15 mins.

    • Note: The solution may turn red/orange (normal for thioanisole adducts), but should not turn black/tarry.

  • Workup: Evaporate TFA under reduced pressure (keep <40°C). Precipitate with cold diethyl ether. The PMB group ends up as the thioether adduct, leaving the benzofuran intact.

Module B: Cbz Removal (The Reduction/Oxidation Paradox)

Issue: Hydrogenolysis (


) of a Cbz group is reducing the benzofuran C2-C3 double bond (over-reduction) or leading to decomposition upon air exposure.

Technical Insight:

  • Over-reduction: The benzofuran double bond is easily hydrogenated to dihydrobenzofuran.

  • Aerobic Instability: If you generate a free amino-benzofuran, it becomes hyper-nucleophilic. Oxygen in the air can oxidize this amine to a quinone-imine, triggering polymerization.

Corrective Protocol: Poisoned Catalyst or Transfer Hydrogenation.

Troubleshooting Matrix
ObservationDiagnosisSolution
Product mass +2 Da Over-reduction (Dihydrobenzofuran formed)Switch to Pd(OH)₂ (Pearlman's Catalyst) or poison Pd/C with Diphenylsulfide .
Product turns black on filter Aerobic Oxidation of free aminePerform workup under Argon. Store as HCl salt immediately.
Recommended Workflow: Transfer Hydrogenation

This method avoids high-pressure


 and offers better selectivity.
  • Dissolve substrate in EtOH/EtOAc (1:1).

  • Add 1,4-Cyclohexadiene (10 equiv.) as the hydrogen donor.

  • Add 10% Pd/C (catalytic).

  • Stir at RT.[2][3] The kinetics of Cbz removal are usually faster than benzofuran reduction in this system.

Module C: Boc Removal (The "False" Oxidation)

Issue: Treating Boc-benzofuran with neat TFA causes the reaction to turn black. You suspect oxidation.[3][4][5][6]

Technical Insight: This is likely Friedel-Crafts Alkylation , not oxidation. The tert-butyl cation (


) generated from Boc removal is a "hard" electrophile. It attacks the electron-rich C2/C3 positions of the benzofuran. The resulting alkylated byproducts polymerize, appearing as "tar."

Corrective Protocol: High-Load Scavenging. You must capture the


 cation faster than it reacts with the benzofuran.
  • Reagent: 4M HCl in Dioxane (preferred over TFA for sensitive substrates) OR TFA with 5-10% Triethylsilane (TES) .

  • Why TES? Hydride donors (silanes) irreversibly quench carbocations to isobutane gas, which escapes the mixture.

Visualizing the Stability Logic

The following diagram illustrates the decision-making process to avoid oxidative degradation.

BenzofuranProtection cluster_legend Legend Start Start: Amine Deprotection on Benzofuran Scaffold GroupType Identify Protecting Group Start->GroupType PMB PMB / Benzyl Ether GroupType->PMB Cbz Cbz (Z) Group GroupType->Cbz Boc Boc Group GroupType->Boc DDQ_Check Are you using DDQ/CAN? PMB->DDQ_Check Stop STOP! High Risk of Oxidative Ring Opening DDQ_Check->Stop Yes Acidic_Route Use Acidic Scavenging (TFA + Thioanisole) DDQ_Check->Acidic_Route No H2_Check Standard H2/Pd-C? Cbz->H2_Check OverRed Risk: Over-reduction to Dihydrobenzofuran H2_Check->OverRed Yes TransferH Use Transfer Hydrogenation (1,4-Cyclohexadiene) H2_Check->TransferH Alternative Scavenger Add Silane Scavenger (TES or TIPS) Boc->Scavenger Result Prevents t-Butyl Cation Alkylation (Tar) Scavenger->Result Safe Safe Protocol Risk High Risk

Caption: Decision matrix for selecting deprotection conditions that preserve benzofuran aromaticity.

Frequently Asked Questions (FAQ)

Q1: Can I use DDQ if I keep the temperature low (-78°C)? Answer:Not recommended. Even at low temperatures, the Single Electron Transfer (SET) mechanism of DDQ is rapid. The radical cation intermediate formed on the benzofuran ring is highly unstable. If you must use oxidative conditions, consider milder reagents like hypervalent iodine, but the acidic/scavenger route (Module A) is superior 95% of the time.

Q2: My reaction was clear, but it turned black during rotary evaporation. What happened? Answer: This is Aerobic Oxidation . The free amine formed after deprotection (especially if at the C3 position) is electron-rich and air-sensitive.

  • Fix: Do not evaporate to dryness if possible. Add dilute HCl immediately after the reaction to convert the free amine into its stable hydrochloride salt before exposing it to air/concentration.

Q3: Why do you recommend Thioanisole over Anisole? Answer: Thioanisole is a "soft" nucleophile (Sulfur-based), making it kinetically faster at trapping "soft" carbocations (like PMB) compared to Anisole (Oxygen-based). It prevents the PMB cation from alkylating the benzofuran ring more effectively.

Q4: Is the benzofuran ring stable to Piperidine (Fmoc removal)? Answer: Generally, Yes . Benzofurans are base-stable. However, ensure your solvents (DMF/Piperidine) are peroxide-free. Old DMF can contain amines and oxidants that degrade sensitive heterocycles. Use fresh, high-grade solvents.

References

  • Greene's Protective Groups in Organic Synthesis (4th Ed.) . Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Foundational text on stability of heterocycles during deprotection).

  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine . National Institutes of Health (NIH) / PMC. (Detailed protocol on TFA/Thioanisole cocktails for preventing oxidative side reactions).

  • DDQ-promoted synthesis of 2-benzoylbenzofurans . RSC Advances. (Evidence of DDQ's role in oxidizing/modifying benzofurans, confirming its risk in deprotection).

  • PMB Protection & Deprotection Mechanism . Total Synthesis / Common Organic Chemistry. (Mechanistic overview of oxidative vs. acidic cleavage).

Sources

Handling hygroscopic nature of 2-(Benzofuran-7-yloxy)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 2-(Benzofuran-7-yloxy)ethanamine Hydrochloride

Ticket ID: #HYGRO-BF7-HCl Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Hygroscopicity and Handling Protocols for CAS 37797-97-0

Executive Summary

You are encountering handling difficulties with 2-(Benzofuran-7-yloxy)ethanamine hydrochloride . As a primary amine salt containing an ether linkage, this compound is prone to deliquescence —a process where the solid absorbs enough atmospheric moisture to dissolve into a liquid solution. This behavior compromises stoichiometric accuracy in downstream applications (e.g., amide couplings, reductive aminations) and accelerates hydrolytic degradation.

This guide provides a self-validating system for storage, weighing, and recovery, ensuring your experimental data remains robust.

Module 1: Storage Architecture (The "Dry-Chain" Protocol)

User Question: "My compound arrived as a white powder but has turned into a sticky gum in the fridge. How do I stop this?"

Technical Insight: Standard refrigeration (4°C) often has high relative humidity. If the container seal is imperfect, the temperature differential upon removal creates condensation inside the vial. You must establish a "Dry-Chain" where the compound never encounters ambient humidity while cold.

The Storage Hierarchy (Visualized)

StorageProtocol Compound 2-(Benzofuran-7-yloxy) ethanamine HCl Primary Primary Vial (Teflon-lined cap, Parafilm) Compound->Primary Sealed Secondary Secondary Container (Jar with Drierite/Silica) Primary->Secondary Placed Inside Freezer Long-Term Storage (-20°C) Secondary->Freezer Standard Storage Glovebox Ideal: Inert Atmosphere (N2/Ar) Secondary->Glovebox Optimal Storage Equilibration CRITICAL: Warm to RT (Before Opening) Freezer->Equilibration Retrieval Equilibration->Primary Safe to Open

Figure 1: The "Onion" storage method. The critical failure point is opening a cold vial before it reaches room temperature (RT), causing immediate condensation.

Protocol:

  • Primary Seal: Ensure the vial cap has a Teflon liner. Wrap the cap/neck junction tightly with Parafilm® M.

  • Secondary Containment: Place the primary vial inside a larger screw-top jar containing a layer of activated desiccant (blue silica gel or Drierite™).

  • Thermal Equilibration: When retrieving from cold storage (-20°C), wait 30-60 minutes before opening. If the glass is cold to the touch, do not open it.

Module 2: Precision Weighing (The "Difference" Method)

User Question: "The mass on the balance keeps increasing while I'm trying to weigh out 50 mg. Which reading is correct?"

Technical Insight: The "drifting up" reading is real-time water absorption. If you tare a weigh boat and scoop the compound onto it, you are measuring Compound + Water. The longer you take, the greater the error. You must use Weighing by Difference to eliminate kinetic water uptake errors.

Comparative Analysis: Weighing Methods
FeatureDirect Weighing (Standard)Weighing by Difference (Recommended)
Method Open boat on balance; add solid.Closed vial on balance; remove solid.
Moisture Exposure High (High surface area exposed).Low (Bulk solid stays capped).
Drift Risk High (Mass increases constantly).Negligible (Mass loss is recorded).
Accuracy < 90% for hygroscopic salts.> 99% for hygroscopic salts.
Step-by-Step Protocol:
  • Dry the Source: Ensure your bulk vial is dry (see Module 3).

  • Weigh the Total: Place the capped vial containing the compound on the analytical balance. Tare (Zero) the balance.

  • Transfer: Remove the vial, open it, and quickly transfer an estimated amount to your reaction vessel.

  • Re-weigh: Immediately recap the vial and place it back on the balance.

  • Calculate: The balance will show a negative number (e.g., -0.0523 g). This is the exact mass transferred, regardless of how much water the sample in the reaction vessel absorbs after the transfer.

Module 3: Recovery & Drying (Troubleshooting Wet Compound)

User Question: "I left the cap off, and the powder is clumpy. Can I save it?"

Technical Insight: Yes, unless the compound has hydrolyzed (which is slow for this ether/amine structure). You need to remove the water without thermally decomposing the hydrochloride salt.

Drying Workflow

DryingWorkflow Start Clumpy/Wet Solid Method Select Method Start->Method VacOven Vacuum Oven (40°C, <10 mbar) Method->VacOven Speed Needed Desiccator Vacuum Desiccator (P2O5, RT) Method->Desiccator Heat Sensitive Validation Validation: Karl Fischer / NMR VacOven->Validation 4-8 Hours Desiccator->Validation 24-48 Hours

Figure 2: Decision matrix for drying hygroscopic amine salts.

Recovery Protocol:

  • The Desiccant Choice: Use Phosphorus Pentoxide (P₂O₅) in a vacuum desiccator for the most effective drying. Silica gel is often insufficient for recovering already-wet amine salts.

  • Vacuum Oven Settings:

    • Temperature: 40–50°C (Do not exceed 60°C to avoid HCl dissociation).

    • Pressure: < 10 mbar.

    • Duration: 4–8 hours.

  • Azeotropic Drying (Advanced): If the solid is gummy, dissolve in a small amount of anhydrous methanol, add toluene, and rotovap. The toluene/methanol/water azeotrope will pull the moisture out, often restoring the crystalline solid form.

Module 4: Chemical Implications (Stoichiometry)

User Question: "My amide coupling yield is consistently 15% lower than expected. Is the salt interfering?"

Technical Insight: If your compound contains 10% water by mass (common for deliquescent salts), weighing 100 mg actually provides only 90 mg of reactant. Furthermore, that 10 mg of water will consume 10 mg of water-sensitive reagents (like EDC, HATU, or Acid Chlorides), creating a "double penalty" on your yield.

Correction Formula: Before setting up sensitive reactions, determine the water content (via Karl Fischer Titration or qNMR).



Example:

  • Target: 1.0 mmol (197.66 mg anhydrous basis)

  • Water Content: 8%

  • Weigh out:

    
    
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for drying organic salts and solvent azeotropes).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Hygroscopic Reagents. Merck KGaA. (Authoritative source for "Weighing by Difference" methodologies).
  • BenchChem. (2025).[1][2] Handling and storage of hygroscopic amine hydrochlorides.[2]Link (General handling of phenyl-amine salts).

  • PubChem. (2025).[3] Compound Summary: 2-(Benzofuran-7-yloxy)ethanamine hydrochloride (CAS 37797-97-0).[4] National Library of Medicine.[5] Link

Sources

Resolving basification problems when converting hydrochloride salt to free amine

Technical Support Center: Free Base Conversion (HCl Amine)

Status: Operational Ticket Topic: Resolving basification anomalies, phase separation failures, and yield loss during salt neutralization. Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The Mechanics of Liberation

Welcome to the Free Base Conversion Support Center. You are likely here because your standard "add base and extract" protocol has failed.

The conversion of an amine hydrochloride salt (


Henderson-Hasselbalch equation

2 units above the pKa

However, theoretical pH is rarely the sole point of failure. The physical chemistry of phase transfer—solubility, surface tension, and partition coefficients (

Module 1: The Decision Matrix (Protocol Selection)

Before initiating neutralization, you must select the correct solvent/base system based on your substrate's properties. Using the wrong system is the #1 cause of low yields.

Visualization: System Selection Logic

GStartStart: Analyze SubstrateSolubilityIs the Free AmineWater Soluble?Start->SolubilitySensitiveBase-Sensitive Groups?(Esters, Lactones)Solubility->SensitiveNo (Lipophilic)PolarProtocol C:Salting Out / Resin(Dowex or n-BuOH)Solubility->PolarYes (Hydrophilic)StandardProtocol A:Standard Biphasic(DCM/NaOH)Sensitive->StandardNoMildProtocol B:Mild Biphasic(DCM/Na2CO3)Sensitive->MildYes

Figure 1: Decision tree for selecting the optimal neutralization protocol based on substrate solubility and chemical stability.

Module 2: Troubleshooting Guides

Issue 1: The "Emulsion Nightmare"

Symptom: Three layers form in the separatory funnel, or the interface is a cloudy, indistinct zone. Cause: Amines act as surfactants (cationic or non-ionic depending on pH). Fine particulates or vigorous shaking stabilize these micelles.

Troubleshooting Protocol:

  • The "Time & Gravity" Test: Wait 20 minutes. If no resolution, proceed.

  • Salting Out: Add solid NaCl (brine) to the aqueous layer.[1] This increases the ionic strength, forcing organics out of the water phase (Hofmeister series effect).

  • Filtration (The Silver Bullet): If the emulsion is stabilized by particulates, filter the entire mixture through a pad of Celite or a sintered glass frit. This physically breaks the surface tension bubbles.

  • Solvent Modification: Add a small amount of Methanol or Acetone. These are miscible in both phases and can disrupt the surface tension holding the emulsion together.

Issue 2: "Oiling Out" (The Sticky Precipitate)

Symptom: Upon adding base, the amine does not dissolve in the organic layer but forms a gummy oil at the bottom or interface. Cause: The free base is insoluble in water (good) but also poorly soluble in the chosen organic solvent (bad), or the extraction solvent is too cold.

Corrective Action:

  • Switch Solvent: If using Ether/Hexanes, switch to DCM (Dichloromethane) or Chloroform . Chlorinated solvents have higher solvation power for polar amines.

  • The "Dissolve First" Technique: Do not add base to the solid salt. Dissolve the salt in water first, add the organic solvent, then add the base while stirring. This allows the free amine to partition immediately upon formation.

Issue 3: Low Yield (Water-Soluble Amines)

Symptom: pH is 12, but the organic layer contains no product. Cause: The amine is small/polar (e.g., pyrrolidine, imidazole derivatives) and prefers the aqueous phase (

Advanced Protocol: The "Salting-Out" Extraction

  • Saturate the aqueous phase with solid NaCl or Potassium Carbonate (

    
    ) .
    
  • Use a solvent mixture of 3:1 Chloroform/Isopropanol . The alcohol increases the polarity of the organic phase, pulling the polar amine out of the water.

  • Alternative: Use n-Butanol as the extraction solvent (Note: High boiling point, requires rotovap with good vacuum).

Module 3: Critical Data & Reference Tables

Common Bases & Solvent Compatibility
Base ReagentpH PotentialRecommended ForRisk Factor
1M NaOH ~14Robust, lipophilic aminesHydrolysis of esters/amides; Exothermic.
Sat.

~11.5Ester-containing substrates

evolution (foaming); slower reaction.

~10-11Acid-sensitive compoundsMild; Ammonia is nucleophilic (side reactions).
Solid

N/A (Heterogeneous)Water-soluble aminesHigh salt load; requires filtration.
Visualization: Emulsion Breaking Workflow

EmulsionStartEmulsion DetectedStep1Add Brine (NaCl)Start->Step1Check1Separated?Step1->Check1Step2Filter thru CeliteCheck1->Step2NoSuccessPhase SeparationCheck1->SuccessYesCheck2Separated?Step2->Check2Step3Add MeOH/AcetoneCheck2->Step3NoCheck2->SuccessYesStep3->Success

Figure 2: Step-by-step escalation protocol for breaking persistent emulsions during workup.

Module 4: Frequently Asked Questions (FAQ)

Q: Why do I need to check the pH of the aqueous layer? A: pH is a property of aqueous solutions. Measuring the organic layer with pH paper is meaningless. You must dip the paper into the water phase or spot a drop of the water phase onto the paper. Ensure pH > 12 for standard amines to guarantee the equilibrium lies far to the right (

Q: My amine has a carboxylic acid group (Amino Acid). Standard extraction isn't working. A: You are dealing with a zwitterion. At high pH, the amine is free (




  • Fix: Adjust pH to the Isoelectric Point (pI) where net charge is zero, then extract (often difficult).

  • Better Fix: Use Ion Exchange Resin (Dowex) or protect the acid as an ester before liberation.

Q: Can I use


 (Bicarbonate) to free the amine?A:

not


References

  • Evans, D. A. (n.d.). Evans pKa Table. Harvard University.[2] Retrieved from [Link]

  • University of Rochester. (n.d.). How to Manage an Emulsion. Department of Chemistry. Retrieved from [Link]

  • Reich, H. J., & Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Organic Syntheses. (1941). Methylamine Hydrochloride (Purification logic). Org. Synth. 1941, 21, 101. Retrieved from [Link]

Validation & Comparative

Structural Determination of 2-(Benzofuran-7-yloxy)ethanamine via X-ray Crystallography: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of CNS-active pharmacophores, 2-(Benzofuran-7-yloxy)ethanamine represents a critical scaffold, often investigated for affinity towards serotonergic (5-HT) and dopaminergic receptors. However, the synthesis of this molecule—typically involving the alkylation of 7-hydroxybenzofuran—presents a significant validation challenge: Regioisomerism .

While 1H-NMR can confirm the presence of the ethylamine side chain, distinguishing the 7-yloxy substitution from the 4-, 5-, or 6-yloxy isomers is notoriously difficult due to overlapping aromatic coupling constants (J-values) and similar electronic environments.

This guide outlines the definitive validation protocol using Single Crystal X-ray Diffraction (SC-XRD) of the hydrochloride salt. We compare this "Gold Standard" method against spectroscopic alternatives (NMR, IR) and provide a self-validating experimental workflow.

Comparative Landscape: Why X-ray?

The following table objectively compares the performance of SC-XRD against standard alternatives for validating this specific benzofuran scaffold.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (The Product) 1H / 13C NMR Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates (x, y, z)Magnetic environment of nucleiMolecular formula / Fragmentation
Regioisomer Certainty Definitive (100%) Ambiguous (Requires complex 2D NOESY)Inconclusive (Isomers have identical mass)
Stereochemistry Determines absolute configurationRelative only (without chiral shift reagents)None
Sample State Solid (Crystal required)Solution (CDCl3/DMSO)Gas/Solution phase
Turnaround Time 24–72 Hours (includes crystallization)15–30 Minutes< 5 Minutes
Material Required ~5–10 mg (recoverable)~2–5 mg (recoverable)< 1 mg (destructive)
The Logic of Choice

While NMR is faster, it relies on inference (coupling constants). SC-XRD relies on direct observation of electron density. For the 7-yloxy position, the proximity to the furan oxygen creates a unique steric environment that is immediately visible in the crystal lattice but subtle in solution-state NMR.

ComparisonLogic cluster_0 The Validation Gap NMR 1H NMR Data Ambiguity Ambiguity: Overlapping Multiplets (Isomer ??) NMR->Ambiguity High Risk XRD SC-XRD Data Certainty Certainty: Direct Visualization of 7-Position XRD->Certainty Definitive

Figure 1: Decision logic illustrating why NMR data alone leaves a "Validation Gap" for regioisomers, necessitating SC-XRD.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we utilize the Hydrochloride (HCl) Salt form. The free base amine is likely an oil or hygroscopic solid, making it poor for diffraction. The HCl salt facilitates strong hydrogen bonding networks that stabilize the crystal lattice.

Phase 1: Synthesis & Salt Formation[1]
  • Dissolution: Dissolve crude 2-(Benzofuran-7-yloxy)ethanamine (100 mg) in minimal anhydrous ethanol (2 mL).

  • Acidification: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C.

  • Precipitation: A white precipitate should form immediately.

  • Isolation: Filter and wash with cold ether. Yields the crude HCl salt.

Phase 2: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous powder. Vapor diffusion is preferred for X-ray quality single crystals.

  • Inner Vial: Dissolve 15 mg of the HCl salt in 0.5 mL Methanol (Solvent). Place in a small HPLC vial.

  • Outer Vessel: Place the open inner vial inside a larger jar containing 5 mL Ethyl Acetate (Antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 20°C undisturbed.

  • Timeline: Methanol will slowly diffuse into the Ethyl Acetate, and Ethyl Acetate vapor will diffuse into the Methanol, slowly lowering solubility. High-quality prisms should appear within 48–72 hours.

Phase 3: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54178 Å). Note: Cu is better for absolute configuration if chiral centers exist, but Mo is standard for salts.

  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the ethylamine chain.

Workflow Start Crude Amine Salt HCl Salt Formation (Ethanol/Ether) Start->Salt Growth Vapor Diffusion (MeOH / EtOAc) Salt->Growth Diffraction X-ray Diffraction (100 K) Growth->Diffraction Solve Structure Solution (SHELXT / OLEX2) Diffraction->Solve Validate CheckCIF & Refinement Solve->Validate

Figure 2: The critical path from crude oil to validated structure. Note the cryo-cooling step (100 K) is mandatory for flexible amine chains.

Structural Analysis & Validation Criteria

Once the structure is solved, it must be validated against expected geometric parameters. The following data points are the "Checklist" for confirming the structure is 2-(Benzofuran-7-yloxy)ethanamine.

Key Geometric Parameters (Representative)

Compare your experimental values to these standard ranges derived from the Cambridge Structural Database (CSD).

ParameterAtoms InvolvedExpected Range (Å / °)Structural Significance
Bond Length C(Ar)–O(Ether)1.36 – 1.39 ÅConfirms conjugation with benzene ring.
Bond Length O(Ether)–CH21.42 – 1.45 ÅTypical aliphatic ether bond.
Bond Length C–N (Amine)1.47 – 1.50 ÅStandard sp3 C-N single bond.
Torsion Angle C(Ar)-O-C-C(Amine)~180° (Anti) or ~60° (Gauche)Defines the conformation of the side chain.
Planarity Benzofuran RingRMSD < 0.02 ÅThe 10-atom system must be essentially planar.[1]
The "7-Position" Proof

To validate the regioisomer, examine the Intramolecular Distance between the ether oxygen (at position 7) and the furan oxygen (at position 1).

  • 7-isomer (Target): The distance between O(1) and O(ether) is significantly shorter (~2.8 Å) due to ortho-positioning.

  • 5- or 6-isomers: This distance would be > 4.0 Å.

  • Validation Check: Measure the distance in the solved structure. If

    
    , the 7-substitution is confirmed.
    
Packing Interactions

In the HCl salt, the chloride ion (


) acts as a bridge.
  • Expectation: The protonated amine (

    
    ) will form 3 distinct Hydrogen Bonds with neighboring Chloride ions.
    
  • Geometry:

    
     distances should be approx 3.1 – 3.3 Å.
    

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Hooft, R. W. W., et al. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103.

Sources

Spectroscopic Characterization of Benzofuran Ether Linkages in Drug Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Pivot Point

In drug development, particularly with anti-arrhythmic agents like Amiodarone or Dronedarone, the benzofuran scaffold is a privileged structure. However, the ether linkage connecting the benzofuran core to its alkyl or amino-alkyl side chain is often the critical quality attribute (CQA). It dictates metabolic stability, solubility, and receptor binding.

As synthetic chemists, we often face a specific challenge during the alkylation of benzofuran precursors: Regioselectivity. The ambient nucleophilicity of hydroxy-benzofurans can lead to competitive C-alkylation versus the desired O-alkylation. Standard 1D NMR is often insufficient to distinguish these isomers definitively.

This guide moves beyond basic spectral assignment. It compares the three pillars of characterization—NMR, IR, and MS—specifically for validating the benzofuran ether linkage (


), providing a self-validating workflow to ensure structural integrity in your intermediates.

Comparative Analysis: Selecting the Right Tool

Nuclear Magnetic Resonance (NMR): The Structural Gold Standard

NMR is the only technique capable of definitively proving regiochemistry (O- vs. C-alkylation).

  • The Challenge: In 1D

    
     NMR, a C-alkylated product and an O-alkylated product both show alkyl protons and aromatic protons. The chemical shifts differ, but without a reference standard, assignment is risky.
    
  • The Solution (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is non-negotiable here. You must look for the 3-bond coupling (

    
    ) between the ether methylene protons (
    
    
    
    ) and the aromatic carbon at the substitution site.
    • O-Alkylation:[1][2] The methylene protons correlate to an oxygenated aromatic carbon (

      
       145–165 ppm).
      
    • C-Alkylation: The methylene protons correlate to a non-oxygenated aromatic carbon (

      
       110–135 ppm).
      
Infrared Spectroscopy (IR): The Process Monitor

IR is inferior for structural elucidation but superior for reaction monitoring .

  • Key Indicator: The disappearance of the phenolic -OH stretch (

    
    ) and the emergence of the asymmetric 
    
    
    
    stretch (
    
    
    ).
  • Application: Use In-Situ IR (e.g., ReactIR) to determine the endpoint of the alkylation reaction before workup.

Mass Spectrometry (MS): The Impurity Hunter

MS is the sensitivity champion. It cannot easily distinguish regioisomers (as they have identical mass), but it is essential for detecting:

  • Incomplete Alkylation: Presence of the hydroxy-benzofuran precursor.

  • Over-Alkylation: If multiple hydroxyl sites exist.

  • Fragmentation: Benzofuran ethers typically undergo homolytic cleavage at the ether bond, losing the alkyl chain

    
    .
    

Comparative Data Summary

FeatureNMR (

/ 2D)
FT-IR LC-MS/MS
Primary Utility Definitive Structure & RegiochemistryReaction Monitoring (Kinetics)Impurity Profiling & Sensitivity
Key Marker (Ether)

4.0–4.5 ppm (

)

1240–1260 cm

(Asym

)
Neutral Loss of Alkyl Chain
Limit of Detection Low (~1-5%)Medium (~1%)High (<0.01%)
Differentiation Excellent (O- vs C-isomer)PoorPoor (Isobaric)
Sample State Solution (

,

)
Solid/Liquid/In-situSolution (MeOH/ACN)

Experimental Protocol: Self-Validating Characterization Workflow

Objective: Characterize the ether linkage in a 2-butyl-3-(4-diethylaminoethoxycarbonyl)-benzofuran intermediate.

Step 1: Rapid Purity Check (LC-MS)
  • Method: ESI+ Mode, C18 Column, Gradient ACN/Water + 0.1% Formic Acid.

  • Expectation: Look for the Molecular Ion

    
    .
    
  • Validation: Check for the "loss of side chain" fragment. If the ether bond is labile, you will see a high abundance of the benzofuran core ion.

Step 2: Functional Group Verification (FT-IR)
  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Criteria:

    • Confirm absence of broad -OH peak >3200 cm

      
      .
      
    • Identify strong band at ~1250 cm

      
       (
      
      
      
      ).
Step 3: Structural Confirmation (2D NMR)
  • Preparation: Dissolve 10-15 mg in 0.6 mL

    
     (use DMSO to prevent aggregation of aromatic systems).
    
  • Pulse Sequence:

    • 1D Proton: Integrate the

      
       triplet (approx. 4.2 ppm).[3] Ensure integration matches the benzofuran aromatic protons (ratio 2:1 or 2:4 depending on substitution).
      
    • HMBC (Optimization): Set long-range coupling delay for 8 Hz.

  • Analysis: Locate the

    
     proton signal. Trace its correlation to the aromatic ring.
    
    • Pass: Correlation to a carbon >150 ppm (Ipso-Carbon attached to Oxygen).

    • Fail: Correlation to a carbon <130 ppm (Indicates C-alkylation).

Visualization of Workflows

Diagram 1: The Characterization Pipeline

This workflow illustrates the logical progression from crude reaction mixture to validated intermediate.

CharacterizationWorkflow Synthesis Crude Reaction Mixture Workup Isolation & Workup Synthesis->Workup IR FT-IR Analysis (Quick Screen) Workup->IR Check -OH loss IR->Synthesis Incomplete Reaction NMR 2D NMR (HMBC) (Structural Proof) IR->NMR If Pass NMR->Synthesis Wrong Isomer (C-Alkylation) MS LC-MS/MS (Purity/Impurities) NMR->MS Confirm Purity Decision Release Intermediate MS->Decision <0.1% Impurities

Caption: Sequential workflow for validating benzofuran ether synthesis, prioritizing speed (IR) before cost (NMR/MS).

Diagram 2: Troubleshooting Regiochemistry (The O vs. C Dilemma)

A decision tree for the Senior Scientist when spectral data is ambiguous.

RegioSelectivity Start Ambiguous Alkylation Product CheckH 1H NMR: O-CH2 Shift Start->CheckH HighShift > 4.0 ppm CheckH->HighShift Likely Oxygen LowShift < 3.5 ppm CheckH->LowShift Likely Carbon HMBC Run HMBC HighShift->HMBC Confirm ResultC C-Alkylated (Impurity) LowShift->ResultC Reject C_Link Correlation to High Field Carbon (110-135 ppm) HMBC->C_Link O_Link Correlation to Low Field Carbon (150-165 ppm) HMBC->O_Link C_Link->ResultC ResultO O-Alkylated (Desired) O_Link->ResultO

Caption: Decision tree utilizing chemical shifts and 2D correlations to distinguish O-alkylation from C-alkylation.

References

  • National Institutes of Health (NIH). (2000). Characterization of amiodarone metabolites and impurities using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed. Link

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Link

  • ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Link

  • ChemicalBook. (2024). Benzofuran NMR Spectrum and Chemical Shifts. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.